molecular formula C10H12BrNO2 B13028151 (R)-6-Bromo-8-methoxychroman-4-amine

(R)-6-Bromo-8-methoxychroman-4-amine

Cat. No.: B13028151
M. Wt: 258.11 g/mol
InChI Key: GZHFFPDJAULALC-MRVPVSSYSA-N
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Description

®-6-Bromo-8-methoxychroman-4-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the chroman family, characterized by a chroman ring system with a bromine atom at the 6th position, a methoxy group at the 8th position, and an amine group at the 4th position. The ®-configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-8-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 6th position of the chroman ring.

    Methoxylation: Addition of a methoxy group at the 8th position.

    Amination: Introduction of an amine group at the 4th position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective bromination, and controlled amination are employed to achieve the desired product.

Types of Reactions:

    Oxidation: ®-6-Bromo-8-methoxychroman-4-amine can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce various substituted chroman derivatives.

Scientific Research Applications

®-6-Bromo-8-methoxychroman-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-Bromo-8-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    6-Bromo-8-methoxychroman: Lacks the amine group at the 4th position.

    8-Methoxychroman-4-amine: Lacks the bromine atom at the 6th position.

    6-Bromo-4-aminobenzene: Lacks the chroman ring system and methoxy group.

Uniqueness: ®-6-Bromo-8-methoxychroman-4-amine is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

(R)-6-Bromo-8-methoxychroman-4-amine is a compound belonging to the chroman family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a methoxy group attached to a chroman backbone. This configuration contributes to its unique biological properties. The stereochemistry of the compound, particularly the (R)-configuration, plays a crucial role in its interaction with biological targets, influencing its selectivity and potency.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.
  • Receptor Interaction : It may bind to cellular receptors, altering signaling pathways that control cell growth and survival.
  • Gene Expression Regulation : The compound can influence gene expression, leading to changes in protein synthesis and cellular behavior.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in developing new antimicrobial agents .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. For instance, it has been evaluated for its effects on breast and lung cancer cell lines, demonstrating significant cytotoxicity .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating the activity of inflammatory mediators .

Case Studies and Research Findings

Several studies have investigated the biological activity of chroman derivatives similar to this compound. Below is a summary table highlighting key findings from these studies:

StudyCompoundActivity TestedResults
16-Bromo-chroman derivativesAnticancerSignificant inhibition of cell proliferation in MCF-7 breast cancer cells (IC50 = 19 µM)
2Chroman-4-one derivativesAntimicrobialExhibited potent activity against Staphylococcus aureus
38-Methoxychroman derivativesAnti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of chroman derivatives indicates that modifications in the chroman structure significantly impact their biological efficacy. For example, variations in substituents at specific positions on the chroman ring can enhance or diminish anticancer activity. The presence of halogen atoms, such as bromine, often increases potency due to improved binding affinity to target sites .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(4R)-6-bromo-8-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1

InChI Key

GZHFFPDJAULALC-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCC[C@H]2N)Br

Canonical SMILES

COC1=CC(=CC2=C1OCCC2N)Br

Origin of Product

United States

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